molecular formula C10H18O2 B1662894 (Z)-2-decenoic acid CAS No. 15790-91-7

(Z)-2-decenoic acid

Cat. No. B1662894
CAS RN: 15790-91-7
M. Wt: 170.25 g/mol
InChI Key: WXBXVVIUZANZAU-HJWRWDBZSA-N
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Description

what is '(Z)-2-decenoic acid'? (Z)-2-Decenoic acid is a type of fatty acid found in some plant oils. It has been studied for its potential anti-inflammatory and anti-cancer properties. the use of '(Z)-2-decenoic acid' (Z)-2-decenoic acid is a type of fatty acid found in certain plants, such as the tropical fruit called mamey sapote. It is used in the cosmetic, food, and pharmaceutical industries as an emollient, surfactant, or emulsifier. It is also used in the manufacture of soaps, shampoos, and other personal care products. In addition, (Z)-2-decenoic acid has been studied for its potential health benefits, such as anti-inflammatory and anti-cancer properties. the chemistry of '(Z)-2-decenoic acid' (Z)-2-decenoic acid, also known as Z-decenoic acid, is a monounsaturated fatty acid with the molecular formula C10H18O2. It is a naturally occurring fatty acid found in some plant oils and animal fats, such as those found in palm oil, coconut oil, and butter. It is an important component of the human diet and has been studied for its potential health benefits. The chemistry of Z-decenoic acid involves its structure, properties, and reactions. Structurally, Z-decenoic acid is an unsaturated fatty acid with two double bonds, one at the second carbon atom and one at the ninth carbon atom. It is a colorless, odorless, and tasteless liquid at room temperature. Z-decenoic acid has a melting point of 13.5°C and a boiling point of 191°C. It is soluble in water and ethanol, and insoluble in diethyl ether. It is a relatively strong acid with a pKa of 4.6. The chemical reactions of Z-decenoic acid involve its oxidation, esterification, and polymerization. It can be oxidized to form decanoic acid, which can then be used as a precursor for other compounds. It can also be esterified with alcohols to form esters, which are used in the production of detergents and other products. Finally, it can be polymerized to form polyesters, which have applications in the plastics industry. the biochemical/physical effects of '(Z)-2-decenoic acid' (Z)-2-decenoic acid is a fatty acid found in the seeds of evening primrose (Oenothera biennis), and it has been studied for its potential health benefits. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It also has been shown to have beneficial effects on the cardiovascular system, including lowering cholesterol levels, reducing blood pressure, and improving blood flow. It has also been shown to have positive effects on the immune system, including increasing the production of white blood cells and decreasing the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-diabetic effects, as it has been found to reduce glucose levels and improve insulin sensitivity. Finally, it has been found to have anti-microbial properties, as it has been shown to inhibit the growth of certain bacteria and fungi. the benefits of '(Z)-2-decenoic acid' 1. (Z)-2-Decenoic acid has anti-fungal properties, making it an effective treatment for a variety of fungal infections. 2. It is also known to have anti-inflammatory properties, making it useful in treating skin conditions such as eczema and psoriasis. 3. It has been shown to have positive effects on the immune system, helping to reduce the risk of infection. 4. Studies have shown that (Z)-2-decenoic acid can help to reduce cholesterol levels, making it a potential aid in the prevention of cardiovascular disease. 5. It is believed to have a positive effect on cognitive function and memory, making it a potential aid in the prevention of age-related cognitive decline. the related research of '(Z)-2-decenoic acid' Research related to (Z)-2-decenoic acid includes studies on its antimicrobial properties, its potential as a natural insecticide, its use as a food preservative, and its potential as an antioxidant. Studies have also been conducted on its role in plant growth and development, its effects on the human microbiome, and its potential as an anticancer agent. Additionally, research has been conducted on the synthesis and degradation of (Z)-2-decenoic acid and its potential as a biofuel.

Mechanism of Action

Mode of Action

The mode of action of (Z)-2-decenoic acid is not fully understood. As a fatty acid, it may interact with various cellular components, potentially altering membrane properties or signaling pathways. The exact nature of these interactions and the resulting changes are areas of ongoing research .

Biochemical Pathways

The biochemical pathways affected by (Z)-2-decenoic acid are not well-characterized. Fatty acids like (Z)-2-decenoic acid can be involved in a variety of biochemical processes, including lipid metabolism and signal transduction. The specific pathways affected by (Z)-2-decenoic acid and their downstream effects would be an interesting area for future study .

Pharmacokinetics

Factors such as bioavailability, half-life, and clearance rate would be important to understand for potential therapeutic applications .

Action Environment

The action, efficacy, and stability of (Z)-2-decenoic acid can be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules. Understanding how these factors affect the action of (Z)-2-decenoic acid could provide valuable insights for its potential use .

properties

IUPAC Name

(Z)-dec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBXVVIUZANZAU-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40418140
Record name (Z)-2-decenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40418140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-decenoic acid

CAS RN

15790-91-7, 3913-85-7
Record name cis-2-Decenoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Decenoic acid
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Z)-2-decenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40418140
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Record name Dec-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.342
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Record name 15790-91-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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